molecular formula C14H20BrNO B8374633 N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-isovaleramide

N-(alpha,alpha-dimethylbenzyl)-alpha-bromo-isovaleramide

Cat. No. B8374633
M. Wt: 298.22 g/mol
InChI Key: DDIMWHVNEBSBLO-UHFFFAOYSA-N
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Patent
US04274862

Procedure details

Into a 200 ml four necked flask, there were charged benzene (100 ml), α,α-dimethylbenzylamine (9 g) and triethylamine (7.4 g), and α-bromo-isovaleryl chloride (13.3 g) was dropwise added thereto while stirring at room temperature. Stirring was continued for 3 hours. The reaction mixture was washed with water to remove triethylamine hydrochloride. After the benzene layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The obtained residue was recrystallized from ethanol to give 16.9 g of N-(α,α-dimethylbenzyl)-α-bromo-isovaleramide. M.P., 128°-129.5° C.
[Compound]
Name
four
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[CH3:7][C:8]([NH2:16])([CH3:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Br:17][CH:18]([CH:22]([CH3:24])[CH3:23])[C:19](Cl)=[O:20]>C(N(CC)CC)C>[CH3:7][C:8]([NH:16][C:19](=[O:20])[CH:18]([Br:17])[CH:22]([CH3:24])[CH3:23])([CH3:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
four
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
9 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)N
Name
Quantity
13.3 g
Type
reactant
Smiles
BrC(C(=O)Cl)C(C)C
Name
Quantity
7.4 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
The reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the benzene layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(C(C(C)C)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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